![molecular formula C11H11N3OS2 B2452379 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207015-21-1](/img/structure/B2452379.png)
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
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Description
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Scientific Research Applications
Liquid Crystal Materials
Overview: Liquid crystals are essential components in display technologies, such as LCD screens. The unique molecular arrangement of liquid crystals allows them to switch between different optical states when subjected to an electric field. The compound , 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, has been investigated for its potential as a liquid crystal material.
Key Points:- Theoretical Insights : Density functional theory calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, stabilizing the liquid crystal phase .
Medicinal Chemistry
Key Points:properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-9-5-2-6-16-9)14-11-12-7-3-1-4-8(7)17-11/h2,5-6H,1,3-4H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGITQJYTOMVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea |
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